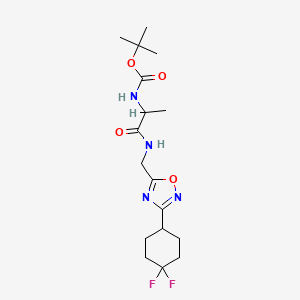

Tert-butyl (1-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-1-oxopropan-2-yl)carbamate

Description

This compound is a carbamate-protected derivative featuring a 1,2,4-oxadiazole core substituted with a 4,4-difluorocyclohexyl group. The tert-butyl carbamate moiety serves as a protective group for the amine functionality, a common strategy in medicinal chemistry to enhance solubility or stability during synthesis . The 1,2,4-oxadiazole ring is notable for its metabolic stability and hydrogen-bonding capabilities, making it a frequent scaffold in drug discovery.

Properties

IUPAC Name |

tert-butyl N-[1-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methylamino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26F2N4O4/c1-10(21-15(25)26-16(2,3)4)14(24)20-9-12-22-13(23-27-12)11-5-7-17(18,19)8-6-11/h10-11H,5-9H2,1-4H3,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCBLVYBYVXYQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=NC(=NO1)C2CCC(CC2)(F)F)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26F2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-1-oxopropan-2-yl)carbamate typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, often involving dehydrating agents.

Introduction of the Difluorocyclohexyl Group: This step may involve the reaction of cyclohexane derivatives with fluorinating agents to introduce the difluoro groups.

Coupling Reactions: The oxadiazole and difluorocyclohexyl moieties are then coupled using suitable linkers and catalysts.

Carbamate Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring or the difluorocyclohexyl moiety.

Reduction: Reduction reactions may target the oxadiazole ring or the carbonyl group in the carbamate.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the difluorocyclohexyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional oxygen functionalities, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of tert-butyl (1-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-1-oxopropan-2-yl)carbamate typically involves multi-step organic reactions. The structure includes a tert-butyl group, which is known for its steric hindrance properties that can influence the reactivity and stability of the compound.

Research indicates that compounds similar to tert-butyl carbamates exhibit various biological activities. For instance:

- Anticancer Properties : Studies have shown that related carbamate derivatives possess cytotoxic effects against several cancer cell lines. The oxadiazole moiety is often associated with enhanced activity against tumor cells due to its ability to interact with biological targets effectively .

- Antimicrobial Activity : The incorporation of fluorinated cyclohexyl groups has been linked to improved antimicrobial properties. This suggests potential applications in developing new antibiotics or antifungal agents .

Medicinal Chemistry Applications

Tert-butyl (1-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-1-oxopropan-2-yl)carbamate could serve as a valuable intermediate in synthesizing pharmaceuticals. Its structural features allow it to act as a scaffold for developing novel drugs targeting specific diseases.

Potential Drug Development

The compound may be explored for:

- Anticoagulant Agents : Similar structures are known precursors for anticoagulants like Edoxaban, suggesting that this compound could be modified to enhance efficacy and reduce side effects .

Material Science Applications

Beyond medicinal chemistry, this compound's unique properties make it suitable for applications in material science:

Polymer Chemistry

Tert-butyl carbamates can be utilized as protective groups in polymer synthesis or as additives to enhance the properties of polymers, such as thermal stability and mechanical strength.

Case Studies and Research Findings

Several studies have documented the synthesis and application of related compounds:

| Study | Findings |

|---|---|

| Study on Synthesis of Carbamate Derivatives | Demonstrated the cytotoxicity of related compounds against human carcinoma cell lines. |

| Patent on Anticoagulant Synthesis | Described methods for synthesizing carbamate derivatives relevant to anticoagulant drugs with improved yields. |

| Sigma-Aldrich Research | Cataloged various tert-butyl carbamates and their applications in scientific research. |

Mechanism of Action

The mechanism of action of tert-butyl (1-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The oxadiazole ring and difluorocyclohexyl group are likely to play key roles in these interactions, potentially affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, two structurally related compounds from the evidence can be analyzed for indirect insights:

A. Example 75 ()

- Structure : A pyrazolo[3,4-d]pyrimidine derivative with fluorophenyl and thiazole substituents.

- Key Differences: The core structure (pyrazolo[3,4-d]pyrimidine vs. 1,2,4-oxadiazole) differs significantly, leading to distinct electronic and steric profiles.

- Data: Melting point (163–166°C) and mass (615.7 M+1) are provided for Example 75, but these metrics cannot be extrapolated to the target compound due to structural dissimilarity .

B. tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate ()

- Structure : Shares the tert-butyl carbamate and 1,2,4-oxadiazole core but substitutes a trifluoromethyl group instead of difluorocyclohexyl.

- Key Differences: The trifluoromethyl group is smaller and more electronegative than the difluorocyclohexyl group, likely reducing steric bulk and altering metabolic stability.

- Data: No experimental data (e.g., solubility, stability) is provided for , precluding quantitative comparison .

Research Findings and Limitations

- Synthetic Challenges : Both the target compound and ’s analog require palladium-catalyzed cross-coupling or boronic acid reactions, as seen in . However, the difluorocyclohexyl group in the target compound may introduce synthetic complexity due to steric hindrance.

- Critical Data Gaps: No melting point, spectral data, or bioactivity for the target compound. No direct analogs with the 4,4-difluorocyclohexyl substituent are described in the evidence.

Biological Activity

Tert-butyl (1-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-1-oxopropan-2-yl)carbamate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group linked to a carbamate moiety, which is further connected to an oxadiazole ring. The oxadiazole structure is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, a series of compounds with oxadiazole linkers demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL . The incorporation of the oxadiazole moiety in the structure of Tert-butyl carbamate may enhance its antimicrobial efficacy.

Anticancer Properties

Oxadiazole derivatives have been explored for their cytotoxic effects on various cancer cell lines. A library of oxadiazole-containing hybrids was synthesized and evaluated for cytotoxicity, showing promising results that suggest their potential as novel antitumor agents . The specific activity of Tert-butyl (1-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-1-oxopropan-2-yl)carbamate against different cancer types remains to be fully elucidated but is anticipated based on structural similarities with active compounds.

The mechanism by which oxadiazole derivatives exert their biological effects often involves interaction with specific enzymes or receptors. For example, certain oxadiazole compounds have been shown to inhibit carbonic anhydrase II enzyme activity . This suggests that Tert-butyl (1-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-1-oxopropan-2-yl)carbamate could similarly interact with key biological targets.

Structure–Activity Relationship Studies

Research has focused on the structure–activity relationships (SAR) of oxadiazole derivatives. For instance, modifications to the oxadiazole ring and side chains have been shown to significantly affect biological activity. In one study, varying the linker length between phenyl and oxadiazole rings altered inhibitory potency against target enzymes . Such insights are crucial for optimizing the design of Tert-butyl (1-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-1-oxopropan-2-yl)carbamate for enhanced efficacy.

Antioxidant Properties

In addition to antimicrobial and anticancer activities, certain oxadiazole derivatives exhibit antioxidant properties. A study reported that compounds with oxadiazole-thione structures demonstrated higher antioxidant activity compared to other derivatives . This aspect may contribute to the overall therapeutic potential of Tert-butyl (1-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-1-oxopropan-2-yl)carbamate in oxidative stress-related conditions.

Data Summary

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

- Methodology : Use coupling reagents like HATU or EDCI to activate carboxylic acids, and employ DIEA as a base to facilitate amide bond formation. Monitor reaction progress via TLC (e.g., 10% MeOH/CH₂Cl₂). Purify via reverse-phase flash chromatography (RP-FC) to isolate intermediates and final products. For example, a yield of 31% was achieved using HATU/DIEA in DMF for a structurally similar carbamate .

- Critical parameters : Solvent choice (e.g., DMF for solubility), stoichiometric ratios (1.2 eq. coupling reagent), and inert atmosphere (argon) to prevent side reactions .

Q. What analytical techniques are essential for characterizing this compound and confirming its structural integrity?

- Techniques :

- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks).

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., tert-butyl group at δ ~1.4 ppm in ¹H NMR) .

- HPLC : Assess purity (>95% recommended for biological assays) .

Q. How can researchers mitigate hazards associated with handling this compound during synthesis?

- Safety protocols : Use fume hoods to avoid inhalation, wear nitrile gloves, and employ respiratory protection if dust is generated. Follow first-aid measures for accidental exposure (e.g., rinse skin with water for 15 minutes) .

- Stability : Store at room temperature in airtight containers away from strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives to enhance target binding affinity?

- Approach : Perform molecular docking studies using software like AutoDock Vina to predict interactions with biological targets (e.g., enzymes or receptors). Focus on modifying the 4,4-difluorocyclohexyl group to optimize hydrophobic interactions or the oxadiazole ring for hydrogen bonding .

- Validation : Compare computational predictions with experimental binding assays (e.g., SPR or ITC) to refine models .

Q. What methodologies are recommended for assessing the hydrolytic stability of this compound under varying pH conditions to predict its behavior in biological systems?

- Experimental design :

- Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C.

- Monitor degradation via LC-MS at timed intervals.

- Use pseudo-first-order kinetics to calculate half-life (t₁/₂). For example, structurally analogous carbamates show instability in acidic conditions due to tert-butyl cleavage .

Q. How should researchers approach contradictory data observed in biological assays involving this compound, such as discrepancies between in vitro and cellular activity?

- Troubleshooting steps :

- Verify compound solubility in assay media (e.g., use DMSO stock solutions ≤0.1% v/v).

- Assess membrane permeability via PAMPA or Caco-2 assays.

- Control for off-target effects using siRNA knockdown or competitive inhibitors .

Q. What strategies can be employed to elucidate the metabolic fate of this compound in preclinical models?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.